Cas no 392249-57-9 (N-{naphtho1,2-d1,3thiazol-2-yl}-3-phenoxypropanamide)

N-{naphtho[1,2-d][1,3]thiazol-2-yl}-3-phenoxypropanamide is a specialized organic compound featuring a naphthothiazole core linked to a phenoxypropanamide moiety. Its structural design imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The naphthothiazole scaffold contributes to enhanced stability and potential bioactivity, while the phenoxypropanamide group offers versatility in molecular interactions. This compound is particularly notable for its potential as an intermediate in the synthesis of biologically active molecules, including kinase inhibitors or antimicrobial agents. Its well-defined structure allows for precise modifications, facilitating targeted applications in drug discovery and material science. High purity and consistent synthesis protocols ensure reliability for research and industrial use.
N-{naphtho1,2-d1,3thiazol-2-yl}-3-phenoxypropanamide structure
392249-57-9 structure
Product Name:N-{naphtho1,2-d1,3thiazol-2-yl}-3-phenoxypropanamide
CAS No:392249-57-9
MF:C20H16N2O2S
MW:348.418243408203
CID:6315526
PubChem ID:4137060
Update Time:2025-06-11

N-{naphtho1,2-d1,3thiazol-2-yl}-3-phenoxypropanamide Chemical and Physical Properties

Names and Identifiers

    • N-{naphtho1,2-d1,3thiazol-2-yl}-3-phenoxypropanamide
    • N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide
    • HMS1477J04
    • AKOS024576121
    • N-{naphtho[1,2-d][1,3]thiazol-2-yl}-3-phenoxypropanamide
    • ChemDiv3_001610
    • F0375-0196
    • 392249-57-9
    • IDI1_020576
    • BRD-K81673777-001-01-0
    • N-benzo[e][1,3]benzothiazol-2-yl-3-phenoxypropanamide
    • AB00684235-01
    • Oprea1_391503
    • Inchi: 1S/C20H16N2O2S/c23-18(12-13-24-15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)25-20/h1-11H,12-13H2,(H,21,22,23)
    • InChI Key: LYMQQPRJPORGKM-UHFFFAOYSA-N
    • SMILES: S1C(NC(CCOC2C=CC=CC=2)=O)=NC2=C1C=CC1C=CC=CC2=1

Computed Properties

  • Exact Mass: 348.09324893g/mol
  • Monoisotopic Mass: 348.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 455
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 79.5Ų

N-{naphtho1,2-d1,3thiazol-2-yl}-3-phenoxypropanamide Pricemore >>

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Additional information on N-{naphtho1,2-d1,3thiazol-2-yl}-3-phenoxypropanamide

Introduction to N-{naphtho[1,2-d]thiazol-2-yl}-3-phenoxypropanamide (CAS No. 392249-57-9)

N-{naphtho[1,2-d]thiazol-2-yl}-3-phenoxypropanamide, identified by its CAS number 392249-57-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structural motif of this molecule integrates a naphthyl ring system with a thiazole core, flanked by a phenoxy and an amide functional group, which collectively contribute to its unique chemical and pharmacological properties.

The naphthyl ring system, particularly the naphtho[1,2-d]thiazol-2-yl moiety, is a key feature that imparts specific electronic and steric characteristics to the molecule. This moiety is derived from the fusion of a naphthalene ring with a thiazole ring, creating a rigid aromatic structure that can interact favorably with biological targets. The presence of the thiazole ring enhances the compound's solubility in both polar and non-polar environments, making it suitable for various pharmacokinetic profiles. Additionally, the amide group at the 3-position of the phenoxypropanamide moiety introduces a polar region that can engage in hydrogen bonding interactions with biological receptors.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between N-{naphtho[1,2-d]thiazol-2-yl}-3-phenoxypropanamide and its potential biological targets. Studies have demonstrated that this compound can exhibit binding affinity to enzymes and receptors involved in critical metabolic pathways. For instance, preliminary computational studies suggest that the naphtho[1,2-d]thiazol-2-yl group may interact with hydrophobic pockets of target proteins, while the amide and phenoxy groups can form hydrogen bonds or engage in π-stacking interactions. These interactions are crucial for determining the compound's efficacy and selectivity in biological systems.

In the realm of drug discovery, N-{naphtho[1,2-d]thiazol-2-yl}-3-phenoxypropanamide has been explored as a potential lead compound for developing novel therapeutic agents. Its unique structural features make it an attractive candidate for targeting various diseases, including inflammatory disorders, infectious diseases, and cancer. The naphthalene-thiazole fusion motif has been reported to possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory cascades. Furthermore, some derivatives of this class have shown promising activity against bacterial and viral pathogens by interfering with essential enzymatic processes.

The synthesis of N-{naphtho[1,2-d]thiazol-2-yl}-3-phenoxypropanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the thiazole ring through cyclization reactions involving sulfur-containing precursors, followed by functionalization of the naphthalene ring system through electrophilic or nucleophilic aromatic substitution. The introduction of the phenoxypropanamide moiety typically involves amide bond formation techniques such as acylation or amidation reactions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and flow chemistry techniques, have been employed to enhance reaction efficiency and scalability.

The pharmacokinetic properties of N-{naphtho[1,2-d]thiazol-2-yl}-3-phenoxypropanamide are another critical aspect that influences its potential as a therapeutic agent. Studies have indicated that this compound exhibits moderate solubility in water and favorable partition coefficients in lipid-based environments, suggesting good oral bioavailability. Additionally, preliminary metabolic stability studies suggest that the molecule is resistant to degradation by major cytochrome P450 enzymes in human liver microsomes. These characteristics make it a promising candidate for further development into an orally administered drug.

Evaluation of the toxicological profile is essential before advancing N-{naphtho[1,2-d]thiazol-2-yl}-3-phenoxypropanamide into clinical trials. In vitro toxicity assays have been conducted to assess its potential effects on mammalian cell lines commonly used in drug safety evaluations. Results from these assays have shown low cytotoxicity at therapeutic concentrations, indicating potential for safe administration if dosing regimens are appropriately optimized. Further studies are warranted to investigate long-term toxicity and potential off-target effects associated with chronic exposure to this compound.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel bioactive compounds like N-{naphtho[1,2-d]thiazol-2-yl}-3-phenoxypropanamide. Predictive models based on large datasets of known bioactive molecules have been employed to forecast potential binding affinities and pharmacological activities. These models leverage structural features such as molecular descriptors derived from quantum chemical calculations to rank compounds based on their likelihood of interacting with specific biological targets. Such computational approaches have significantly reduced the time required for hit identification in high-throughput screening campaigns.

The role of natural product-inspired scaffolds in medicinal chemistry cannot be overstated. The structural framework of N-{naphtho[1,2-d]thiazol-2-yl}-3-phenoxypropanamide draws inspiration from natural products known for their biological activities. By incorporating elements from these natural scaffolds into synthetic molecules like this one, chemists aim to harness their inherent bioactivity while modifying key functional groups to improve pharmacological properties such as solubility or metabolic stability. This strategy has led to numerous successful drug candidates over recent decades.

The future directions for research involving N-{naphtho[1,2-d]thiazol-2-yl}-3-phenoxypropanamide include exploring its mechanism of action through structural biology techniques such as X-ray crystallography or cryo-electron microscopy when complexed with biological targets at high resolution. Additionally,investigating analogs derived by modifying specific functional groups within this molecule could provide insights into structure-function relationships critical for optimizing therapeutic efficacy while minimizing side effects.

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